molecular formula CCuF3O3S B1240830 Copper(I) trifluoromethanesulfonate CAS No. 37234-97-2

Copper(I) trifluoromethanesulfonate

Cat. No.: B1240830
CAS No.: 37234-97-2
M. Wt: 212.62 g/mol
InChI Key: YNYHGRUPNQLZHB-UHFFFAOYSA-M
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Description

Copper(I) trifluoromethanesulfonate, also known as copper(I) triflate, is a copper-based compound with the chemical formula (CF3SO3Cu). It is widely used in organic synthesis as a catalyst due to its ability to facilitate various chemical reactions. The compound is known for its high reactivity and stability, making it a valuable reagent in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(I) trifluoromethanesulfonate can be synthesized through the reaction of copper(I) oxide or copper(I) chloride with trifluoromethanesulfonic acid. The reaction typically occurs in an organic solvent such as acetonitrile or toluene under an inert atmosphere to prevent oxidation of the copper(I) species. The reaction conditions often involve moderate temperatures and the use of a drying agent to remove any water produced during the reaction.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Copper(I) trifluoromethanesulfonate undergoes various types of reactions, including:

    Oxidation: It can be oxidized to copper(II) trifluoromethanesulfonate in the presence of strong oxidizing agents.

    Substitution: It participates in substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Sonogashira coupling, where it facilitates the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Coupling Reactions: Palladium or nickel catalysts, along with bases like potassium carbonate or cesium carbonate.

Major Products:

    Oxidation: Copper(II) trifluoromethanesulfonate.

    Substitution: Various substituted copper complexes.

    Coupling Reactions: Biaryl compounds, alkynes, and other coupled products.

Scientific Research Applications

Copper(I) trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex molecules and natural products.

    Biology: It is used in the modification of biomolecules and in the study of enzyme-catalyzed reactions.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

Copper(I) trifluoromethanesulfonate is unique in its high reactivity and stability compared to other copper-based catalysts. Similar compounds include:

    Copper(II) trifluoromethanesulfonate: A copper(II) salt with similar applications but different oxidation states and reactivity.

    Copper(I) bromide: Another copper(I) compound used in organic synthesis but with different reactivity and selectivity.

    Copper(I) iodide: Used in similar applications but with different solubility and reactivity profiles.

This compound stands out due to its ability to facilitate a wide range of reactions with high efficiency and selectivity.

Properties

IUPAC Name

copper(1+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYHGRUPNQLZHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCuF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42152-44-3
Record name Copper(I) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(I) trifluoromethanesulfonate
Reactant of Route 2
Copper(I) trifluoromethanesulfonate
Reactant of Route 3
Copper(I) trifluoromethanesulfonate

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